4-Pentylcyclohexane-1-carbonitrile
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Overview
Description
4-Pentylcyclohexane-1-carbonitrile is an organic compound belonging to the class of cycloalkanes It consists of a cyclohexane ring substituted with a pentyl group and a nitrile group at the first carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Pentylcyclohexane-1-carbonitrile typically involves the reaction of cyclohexanone with pentylmagnesium bromide to form 4-pentylcyclohexanol, which is then dehydrated to yield 4-pentylcyclohexene. The final step involves the addition of hydrogen cyanide to the double bond, resulting in the formation of this compound .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Pentylcyclohexane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Pentylcyclohexane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Pentylcyclohexane-1-carbonitrile involves its interaction with various molecular targets. The nitrile group can form hydrogen bonds with enzymes and receptors, influencing their activity. The cyclohexane ring provides a hydrophobic environment, which can affect the compound’s solubility and interaction with biological membranes .
Comparison with Similar Compounds
Cyclohexane-1-carbonitrile: Lacks the pentyl group, resulting in different chemical properties.
4-Methylcyclohexane-1-carbonitrile: Substituted with a methyl group instead of a pentyl group, leading to variations in reactivity and applications.
Uniqueness: 4-Pentylcyclohexane-1-carbonitrile is unique due to the presence of both a long alkyl chain and a nitrile group, which confer distinct chemical and physical properties. This combination makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
80670-47-9 |
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Molecular Formula |
C12H21N |
Molecular Weight |
179.30 g/mol |
IUPAC Name |
4-pentylcyclohexane-1-carbonitrile |
InChI |
InChI=1S/C12H21N/c1-2-3-4-5-11-6-8-12(10-13)9-7-11/h11-12H,2-9H2,1H3 |
InChI Key |
ZYJCSKAGKUQLQK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCC(CC1)C#N |
Origin of Product |
United States |
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